molecular formula C7H6ClFO2 B1451231 3-Chloro-5-fluoro-4-methoxyphenol CAS No. 1017777-55-7

3-Chloro-5-fluoro-4-methoxyphenol

Cat. No. B1451231
M. Wt: 176.57 g/mol
InChI Key: GHNZALBLIAFCPB-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methoxyphenol is a chemical compound belonging to the class of phenols. It has the IUPAC name 3-chloro-5-fluoro-4-methoxyphenol . The molecular formula is C7H6ClFO2 and the molecular weight is 176.57 g/mol.


Molecular Structure Analysis

The InChI code for 3-Chloro-5-fluoro-4-methoxyphenol is 1S/C7H6ClFO2/c1-11-7-5 (8)2-4 (10)3-6 (7)9/h2-3,10H,1H3 .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Chloro-5-fluoro-4-methoxyphenol serves as a versatile intermediate in the synthesis of various compounds. It has been used in the synthesis of herbicide intermediates and pyrazole derivatives , highlighting its utility in organic synthesis and agricultural chemistry. For instance, a study detailed the synthesis of a pyrazole compound from 4-chloro-2-fluoroanisole, which is closely related to 3-chloro-5-fluoro-4-methoxyphenol, underlining the methodological steps involved in creating intermediates for herbicide production (Zhou Yu, 2002). Similarly, the synthesis of 4-fluoro-2-methoxyphenol analogs was explored for their enhanced inhibitory effects on leukocyte oxidant production, indicating the potential pharmaceutical applications of such derivatives (A. C. de Almeida et al., 2011).

Photophysical Properties

The compound and its derivatives have been investigated for their fluorescence quenching properties in various solvents, suggesting applications in chemical sensing and molecular probes. Research on boronic acid derivatives of methoxyphenols, including structures related to 3-chloro-5-fluoro-4-methoxyphenol, have demonstrated their potential in developing fluorescence-based sensors and studying the dynamics of photo-induced processes (H. S. Geethanjali et al., 2015).

Material Science and Copolymerization

In the field of materials science, derivatives of 3-chloro-5-fluoro-4-methoxyphenol have been used to synthesize novel copolymers with styrene, indicating its role in developing new polymeric materials. These copolymers exhibit unique properties suitable for various applications, ranging from coatings to electronic devices (Christopher R. Savittieri et al., 2022).

Enzymatic Synthesis for Photoconductive Materials

Innovative research has explored the enzymatic synthesis of poly(4-fluoro-2-methoxyphenol) as a photoconductive material, emphasizing the eco-friendly production processes of polymeric materials with potential applications in photoelectronic devices. This underscores the importance of sustainable methods in synthesizing compounds with significant industrial applications (Pedro Zaragoza-Gasca et al., 2011).

Safety And Hazards

3-Chloro-5-fluoro-4-methoxyphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

3-chloro-5-fluoro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNZALBLIAFCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-4-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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